molecular formula C7H5F2NO3 B1426075 (4,5-Difluoro-2-nitrophenyl)methanol CAS No. 914095-13-9

(4,5-Difluoro-2-nitrophenyl)methanol

Cat. No.: B1426075
CAS No.: 914095-13-9
M. Wt: 189.12 g/mol
InChI Key: BPPXTUUKWURHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-Difluoro-2-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H5F2NO3 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4,5-difluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPXTUUKWURHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3,4-difluoro-6-nitrobenzoic acid (3.05 g, 15 mmol) in THF (20 mL) was added BH3 THF (30 mL). The resulting mixture was stirred at room temperature for 2 h and then at 50° C. for 5 h. The resulting mixture was then cooled to room temperature, and methanol (20 mL) was added slowly. The resulting mixture was concentrated, and the residue was treated with methanol twice more, to yield a yellow solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,5-Difluoro-2-nitro-benzoic acid (3.05 g, 15 mmol) was combined with THF (20 mL), and then BH3 THF (35 mL) was added over 15 min. The resulting mixture was stirred overnight at 60° C. and then cooled to room temperature. Methanol was added, and the resulting mixture was stirred 15 min. The solvent was removed to yield an oil, which was purified by silica gel chromatography to yield a residue.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of to 4,5-difluoro-2-nitrobenzoic acid (25.9 g) in THF (90 ml), cooled to 0° C., was carefully added borane-tetrahydrofuran complex (319 ml, 1M in THF). After the addition was complete, the mixture was stirred at 60° C. for 3 h. Methanol (150 ml) was added to the mixture at 0° C. and after 10 minutes the mixture was concentrated in vacuo. The residue was poured into water and extracted with ethyl acetate. The organic layer was washed with sat. aq. NaCl, dried (MgSO4), filtered and concentrated in vacuo.
Quantity
25.9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
319 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-Difluoro-2-nitrophenyl)methanol
Reactant of Route 2
(4,5-Difluoro-2-nitrophenyl)methanol
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(4,5-Difluoro-2-nitrophenyl)methanol
Reactant of Route 4
(4,5-Difluoro-2-nitrophenyl)methanol
Reactant of Route 5
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(4,5-Difluoro-2-nitrophenyl)methanol
Reactant of Route 6
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(4,5-Difluoro-2-nitrophenyl)methanol

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